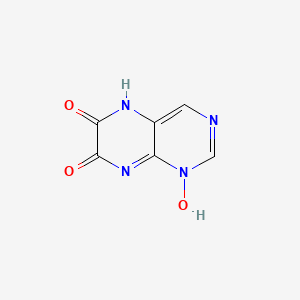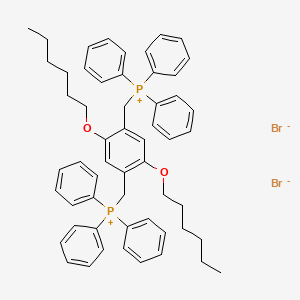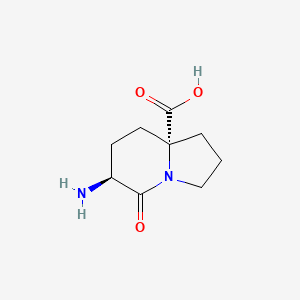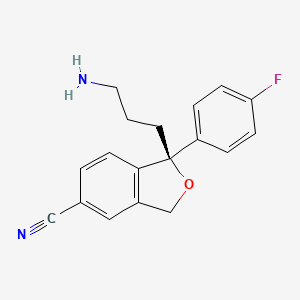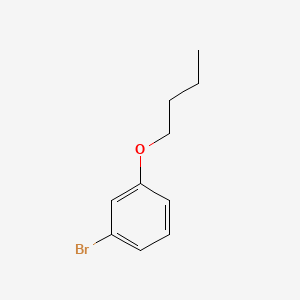
1-Bromo-3-butoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-butoxybenzene is an organic compound with the molecular formula C10H13BrO . It is a derivative of benzene, where a bromine atom is substituted at the first position and a butoxy group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Aplicaciones Científicas De Investigación
1-Bromo-3-butoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-3-butoxybenzene is the benzene ring in organic compounds. The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of new carbon-carbon bonds and the introduction of new functional groups into the aromatic system .
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon-carbon bond in the aromatic system . This results in the introduction of a new functional group into the aromatic system, which can significantly alter the chemical properties of the original compound . On a cellular level, the effects would depend on the specific biological context and the other functional groups present in the molecule.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reaction . For example, certain solvents can increase the reaction rate, while others can decrease it . Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxybenzene can be synthesized through electrophilic aromatic substitution. The general method involves the bromination of 3-butoxybenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-butoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The butoxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-butoxybenzene by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-butoxyphenol if hydroxide is the nucleophile.
Oxidation: Products include 3-butoxybenzaldehyde or 3-butoxybenzoic acid.
Reduction: The major product is 3-butoxybenzene.
Comparación Con Compuestos Similares
1-Bromo-4-butoxybenzene: Similar structure but with the butoxy group at the fourth position.
1-Bromo-3-methoxybenzene: Similar structure but with a methoxy group instead of a butoxy group.
1-Bromo-3-ethoxybenzene: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: 1-Bromo-3-butoxybenzene is unique due to the specific positioning of the butoxy group, which influences its reactivity and the types of reactions it can undergo. The presence of the butoxy group also affects the compound’s physical and chemical properties, making it distinct from its analogs .
Propiedades
IUPAC Name |
1-bromo-3-butoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKAEIPFYHIRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651333 |
Source


|
| Record name | 1-Bromo-3-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165800-57-7 |
Source


|
| Record name | 1-Bromo-3-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)

![2H-Pyran-2-methanol,6-ethoxytetrahydro-3-methyl-,acetate,[2S-(2alpha,3bta,6bta)]-(9CI)](/img/no-structure.png)
![Cyclopenta[2,3]indeno[5,6-d]thiazole](/img/structure/B573205.png)
